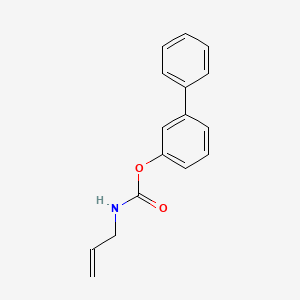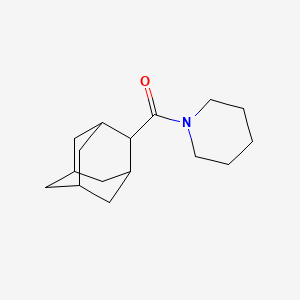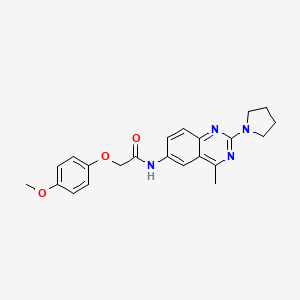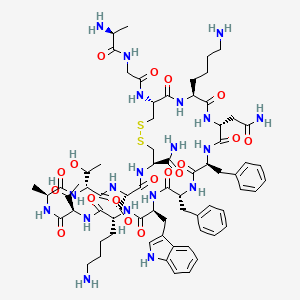
Allylcarbamic Acid Biphenyl-3-yl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allylcarbamic Acid Biphenyl-3-yl Ester: is a chemical compound that belongs to the class of fatty acid amide hydrolase inhibitors. This compound is known for its potential therapeutic properties, including analgesic, anxiolytic-like, and antidepressant-like effects in various animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allylcarbamic Acid Biphenyl-3-yl Ester typically involves the reaction of biphenyl-3-ylamine with allyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allylcarbamic Acid Biphenyl-3-yl Ester can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Allylcarbamic Acid Biphenyl-3-yl Ester is used as a building block in organic synthesis, particularly in the development of new fatty acid amide hydrolase inhibitors .
Biology and Medicine: The compound has shown potential in preclinical studies as an analgesic, anxiolytic-like, and antidepressant-like agent. It is being investigated for its ability to modulate endocannabinoid signaling, which could have therapeutic implications for pain management, anxiety disorders, and depression .
Industry: In the pharmaceutical industry, this compound is of interest for the development of new drugs targeting fatty acid amide hydrolase, an enzyme involved in the degradation of endocannabinoids .
Mechanism of Action
Allylcarbamic Acid Biphenyl-3-yl Ester exerts its effects by inhibiting the enzyme fatty acid amide hydrolase. This inhibition leads to increased levels of endocannabinoids, such as anandamide, in the body. These endocannabinoids then interact with cannabinoid receptors, modulating various physiological processes including pain perception, mood, and appetite . The compound fits within the lipophilic region of the substrate-binding site of fatty acid amide hydrolase, mimicking the arachidonoyl chain of anandamide .
Comparison with Similar Compounds
Cyclohexylcarbamic Acid Biphenyl-3-yl Ester (URB524): Another fatty acid amide hydrolase inhibitor with similar therapeutic properties.
Cyclohexylcarbamic Acid 3’-Carbamoylbiphenyl-3-yl Ester (URB597): A more potent inhibitor with significant anxiolytic-like properties.
Uniqueness: Allylcarbamic Acid Biphenyl-3-yl Ester is unique due to its specific structure, which allows it to effectively inhibit fatty acid amide hydrolase and modulate endocannabinoid signaling. Its allyl group provides distinct reactivity compared to other similar compounds, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(3-phenylphenyl) N-prop-2-enylcarbamate |
InChI |
InChI=1S/C16H15NO2/c1-2-11-17-16(18)19-15-10-6-9-14(12-15)13-7-4-3-5-8-13/h2-10,12H,1,11H2,(H,17,18) |
InChI Key |
IVZVLOUIEAWCIN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)OC1=CC=CC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-1-methyl-1H-benzo[d]imidazol-6-yl)-2-(4-(trifluoromethyl)phenoxy)acetamide](/img/structure/B10846581.png)
![N-(2-(isopropylamino)-1-methyl-1H-benzo[d]imidazol-6-yl)-2-(4-(trifluoromethyl)phenoxy)acetamide](/img/structure/B10846583.png)


![2-[[2-[[2-[[2-[[2-[[2-[3-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10846611.png)
![N-[5-(diaminomethylideneamino)-1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]adamantane-1-carboxamide](/img/structure/B10846613.png)
![2-[[2-[[2-[[2-[[2-[[2-[8-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]octanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10846616.png)
![2-[[2-[[2-[[2-[[2-[[2-[6-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10846623.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10846650.png)
![(2E,4E,6Z)-7-[2-hexoxy-3,5-di(propan-2-yl)phenyl]-3-methylocta-2,4,6-trienoic acid](/img/structure/B10846652.png)


